molecular formula C9H12N2O2 B1526534 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1250680-31-9

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1526534
CAS No.: 1250680-31-9
M. Wt: 180.2 g/mol
InChI Key: VNGKFWTUFPIGAO-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a chemical intermediate belonging to the pyrazole carboxylate family, a class of compounds recognized for their significant value in medicinal chemistry and drug discovery research . Its core structure, which includes both a pyrazole heterocycle and a carboxylic acid functional group, makes it a versatile building block for the synthesis of more complex molecules. Researchers utilize such derivatives as key precursors in the development of potential therapeutic agents . Specifically, pyrazole-4-carboxylic acid derivatives serve as crucial synthetic intermediates. The ester version of this scaffold can be synthesized and further functionalized; for instance, the carboxylic acid ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be coupled with other molecular entities to form amides . This modification is a common strategy in drug design, as demonstrated by the synthesis of pyrazole-containing carboxamide derivatives that have been explored for their inhibitory activity against viral neuraminidase . The presence of both the cyclopropyl and ethyl substituents on the pyrazole core may influence the compound's physicochemical properties and its interaction with biological targets, offering researchers a defined structure-activity relationship (SAR) point for investigation. This product is intended for use in laboratory research only. It is strictly for in vitro applications and is not classified as a drug. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-cyclopropyl-1-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-11-8(6-3-4-6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGKFWTUFPIGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of cyclopropylcarboxylic acid. The reaction mixture is then heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different substituted pyrazoles or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Research indicates that 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid exhibits promising pharmacological properties, including:

  • Anti-inflammatory Activity: The compound has shown potential in inhibiting pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Effects: Preliminary studies suggest that it may inhibit specific enzymes or pathways associated with cancer progression, positioning it as a lead compound for anticancer therapies.

Mechanism of Action:
The mechanism by which this compound exerts its effects is thought to involve interactions with biological targets. The carboxylic acid group can form hydrogen bonds with proteins, while the pyrazole ring may modulate receptor activity, leading to various biological effects .

Agrochemical Applications

The compound's structural characteristics also lend themselves to applications in agrochemicals. Pyrazole derivatives are commonly utilized as:

  • Insecticides: Due to their biological activity against pests.
  • Fungicides and Herbicides: Effective in controlling plant diseases and weeds.

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Vilsmeier-Haack Reaction: Introduces the formyl group into the pyrazole ring.
  • Oxidation and Reduction Reactions: Using reagents like potassium permanganate or lithium aluminum hydride to modify functional groups .

Chemical Reactivity:
The presence of both cyclopropyl and ethyl groups significantly influences the compound's reactivity and biological activity compared to similar compounds. This unique structural arrangement may provide distinct pharmacological properties that warrant further investigation in drug development and agrochemical applications.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives, including this compound:

  • Antitumor Activity: A study demonstrated that various pyrazole derivatives exhibited significant antitumor effects by inhibiting critical signaling pathways involved in cancer cell proliferation .
  • Anti-inflammatory Mechanisms: Research indicated that compounds similar to this compound could effectively reduce reactive oxygen species (ROS) production, contributing to their anti-inflammatory properties .

These findings underscore the potential of this compound as a multifaceted agent in therapeutic settings.

Mechanism of Action

The mechanism by which 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

    Uniqueness: 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Its cyclopropyl group, in particular, imparts unique steric and electronic effects that influence its reactivity and biological activity.

    Biological Activity

    5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CPEPCA) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activities, including its mechanisms of action, therapeutic potentials, and relevant research findings.

    Chemical Structure and Properties

    CPEPCA is characterized by the following molecular formula:

    • Molecular Formula : C9H12N2O2
    • Molecular Weight : 168.20 g/mol

    The compound features a cyclopropyl group and an ethyl group attached to the pyrazole ring, with a carboxylic acid functional group at the fourth position. This unique structure contributes to its biological activity.

    Research indicates that CPEPCA may exert its biological effects through various mechanisms:

    • Enzyme Inhibition : CPEPCA has been studied for its inhibitory effects on specific enzymes, particularly lactate dehydrogenase (LDH). LDH plays a crucial role in cellular metabolism, and its inhibition can lead to reduced lactate production, thus affecting cancer cell metabolism .
    • Cellular Interactions : The compound's structural features allow it to interact with biomolecules, potentially modulating various signaling pathways involved in cell proliferation and apoptosis.

    Antitumor Activity

    CPEPCA has demonstrated promising antitumor properties in several studies:

    • In Vitro Studies : CPEPCA exhibited significant cytotoxic effects against various cancer cell lines, including pancreatic cancer (MiaPaCa2) and sarcoma (A673) cells. The compound's ability to inhibit LDH was correlated with reduced cell viability and proliferation .
    • Mechanism of Action : The inhibition of LDH leads to decreased glycolysis and lactate accumulation, which are critical for cancer cell survival and growth. This metabolic shift can sensitize cancer cells to other therapeutic agents.

    Case Studies and Research Findings

    Several studies have investigated the biological activities of CPEPCA:

    StudyFindings
    Study 1CPEPCA inhibited LDH with an IC50 value in the low nanomolar range, showcasing its potential as a therapeutic agent against metabolic diseases .
    Study 2In vitro assays revealed that CPEPCA significantly reduced the viability of MiaPaCa2 cells by inducing apoptosis through metabolic disruption .
    Study 3Structural analogs of CPEPCA were synthesized and tested for enhanced activity against various cancer cell lines, indicating a structure-activity relationship that could guide future drug design efforts .

    Q & A

    Q. What are the standard synthetic routes for 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

    Methodological Answer: The synthesis typically involves cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate can react with cyclopropyl-substituted hydrazines under reflux in ethanol or DMF to form the pyrazole core. Hydrolysis of the ester group (e.g., using NaOH or LiOH) yields the carboxylic acid derivative . Optimization includes:

    • Temperature control : Higher yields (~75–85%) are achieved at 80–100°C.
    • Catalysts : Use of DMF-DMA (dimethylformamide dimethyl acetal) enhances cyclization efficiency .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclopropyl group incorporation .

    Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

    Methodological Answer:

    • ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; carboxylic acid proton absent due to deprotonation) .
    • IR Spectroscopy : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
    • X-ray Crystallography : Resolves steric effects of the cyclopropyl group and hydrogen-bonding patterns in the solid state .

    Q. How can researchers assess the compound’s solubility and stability under various experimental conditions?

    Methodological Answer:

    • Solubility : Test in aqueous buffers (pH 2–12) and organic solvents (DMSO, ethanol). The cyclopropyl group reduces water solubility but enhances lipid membrane permeability .
    • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester precursor but not the carboxylic acid .

    Advanced Research Questions

    Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthesis pathways?

    Methodological Answer:

    • Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for cyclopropyl ring formation .
    • Docking Studies : Predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) by analyzing steric complementarity and electronic profiles .
    • Machine Learning : Train models on existing pyrazole reaction datasets to optimize solvent/catalyst combinations .

    Q. What strategies resolve contradictions between theoretical predictions and experimental data in biological activity studies?

    Methodological Answer:

    • Meta-Analysis : Compare computational binding affinities (e.g., AutoDock Vina) with in vitro IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .
    • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding, clarifying mismatches between predicted and observed inhibition .
    • Crystallographic Refinement : Resolve ambiguous electron density maps to verify ligand-protein interactions .

    Q. What are the challenges in designing enantioselective synthesis routes for chiral derivatives of this compound?

    Methodological Answer:

    • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during cyclopropanation. Reported enantiomeric excess (ee) ranges from 60–85% .
    • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze ester intermediates while retaining the cyclopropyl configuration .
    • Circular Dichroism (CD) : Monitor chirality during synthesis; compare experimental CD spectra with TD-DFT simulations .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
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    5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.